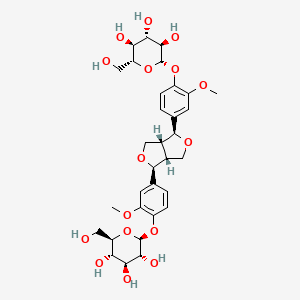

Pinoresinol diglucoside

Beschreibung

Significance of Lignan (B3055560) Glycosides in Natural Product Science

Lignans (B1203133) are a large and diverse group of polyphenolic compounds found in plants, formed by the dimerization of two phenylpropane units. nih.govrsc.org Lignan glycosides, which are lignans attached to one or more sugar molecules, play crucial roles in plant defense mechanisms, exhibiting antioxidant, antibacterial, and antifungal properties. nih.govresearchgate.net In the realm of natural product science, lignan glycosides are of great interest due to their wide distribution in the plant kingdom and their potential biological activities. mdpi.comresearchgate.net

The structural diversity of lignans, arising from different linkages between the phenylpropane units and various substitution patterns on the aromatic rings, contributes to their wide range of biological functions. nih.govrsc.org The addition of a sugar moiety to form a glycoside can significantly alter the compound's solubility, stability, and bioavailability, making the study of lignan glycosides a critical area of research. frontiersin.org

Historical Perspective and Discovery of Pinoresinol (B1678388) Diglucoside

The term "lignan" was first introduced by Haworth in 1942 to describe this specific class of natural products. mdpi.com The journey to identify and characterize individual lignans has been a long and evolving process. The isolation and synthesis of pinoresinol diglucoside were first reported in a publication that appeared online in 2002, with the original article published in August 1976. acs.org

This compound is chemically known as (+)-1-pinoresinol 4,4′-di-O-β-D-glucopyranoside. frontiersin.org It is recognized as a key quality control marker for Cortex Eucommiae (the bark of Eucommia ulmoides) in the Chinese Pharmacopoeia. frontiersin.org While it is a major lignan in Eucommia ulmoides, it is also found in other plants like Forsythia suspensa and sesame seeds (Sesamum indicum). sigmaaldrich.commdpi.com Interestingly, research on sesame seeds has revealed the presence of three different pinoresinol diglucosides, though most biomedical studies have focused on the one where glucose molecules are attached to different methoxyphenol moieties, which is the form commercially available and typically sourced from Eucommia ulmoides. mdpi.com

Global Research Landscape and Scholarly Contributions on this compound

Research on this compound has expanded globally, with significant contributions from various fields. A notable area of investigation is its potential effects on bone health. Studies have explored its impact on osteoclast differentiation and bone resorption. scielo.brscielo.br Research has shown that this compound can inhibit the formation of F-actin rings in osteoclasts, a crucial step in bone resorption. scielo.br It has also been found to mitigate dexamethasone-induced osteoporosis in zebrafish models. nih.gov

Another significant area of research focuses on its absorption, distribution, metabolism, and elimination (ADME) properties. frontiersin.orgnih.gov Studies comparing pinoresinol and its diglucoside have provided valuable insights into their pharmacokinetic profiles. frontiersin.orgnih.gov For instance, pinoresinol has been shown to have higher permeability than this compound. frontiersin.orgnih.gov

Furthermore, the biosynthesis of this compound is a subject of active investigation. Researchers have successfully demonstrated the bioconversion of various substrates into pinoresinol and this compound using endophytic fungi isolated from Eucommia ulmoides. plos.orgnih.gov These studies are paving the way for large-scale production of this valuable compound. plos.org The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and molecularly imprinted polymers, has also been crucial for the isolation, purification, and quantification of this compound from natural sources. frontiersin.orgtandfonline.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSJQWDXAYNLNS-FUPWJLLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213522 | |

| Record name | Pinoresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63902-38-5 | |

| Record name | Pinoresinol diglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinoresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Ecological Context of Pinoresinol Diglucoside

Plant Species and Botanical Families as Sources of Pinoresinol (B1678388) Diglucoside

Pinoresinol diglucoside has been identified in a diverse range of plant species across several botanical families. One of the most prominent sources is the bark of Eucommia ulmoides, also known as the Du-zhong tree, which is a member of the Eucommiaceae family. sigmaaldrich.commedchemexpress.com This plant is a significant source of various valuable metabolites, including iridoids, flavonoids, and phenylpropanoids, in addition to lignans (B1203133) like this compound. frontiersin.org

Beyond Eucommia ulmoides, this compound is found in other notable plant species. These include:

Forsythia suspensa sigmaaldrich.com

Styrax spp. sigmaaldrich.com

Actinidia arguta (kiwi berry) researchgate.net

Valeriana officinalis (valerian) researchgate.net

Linum usitatissimum (flaxseed) researchgate.netfrontiersin.org

Urtica dioica (stinging nettle) nih.gov

While flaxseed is exceptionally rich in the lignan (B3055560) secoisolariciresinol (B192356) diglucoside, it also contains smaller quantities of other lignans, including this compound. nih.gov Similarly, stinging nettle contains pinoresinol diglucosides in its young internodes and leaves. nih.gov The compound is also present in sesame seeds (Sesamum indicum), various grain products, and certain vegetables, particularly from the Brassica family. nih.govcambridge.org

Table 1: Plant Sources of this compound

| Botanical Name | Common Name | Family |

| Eucommia ulmoides | Du-zhong | Eucommiaceae |

| Forsythia suspensa | Forsythia | Oleaceae |

| Styrax spp. | Storax | Styracaceae |

| Actinidia arguta | Kiwi Berry | Actinidiaceae |

| Valeriana officinalis | Valerian | Caprifoliaceae |

| Linum usitatissimum | Flaxseed | Linaceae |

| Urtica dioica | Stinging Nettle | Urticaceae |

| Sesamum indicum | Sesame | Pedaliaceae |

| Brassica spp. | Cabbage, etc. | Brassicaceae |

Geographic Distribution and Environmental Influences on Lignan Glycoside Accumulation

The accumulation of lignan glycosides like this compound in plants is influenced by a combination of geographic location and environmental factors. Eucommia ulmoides, a key source, is widely cultivated in China, with its distribution spanning a broad range of latitudes and altitudes. frontiersin.org

Research on Eucommia ulmoides has revealed significant variations in the content of its secondary metabolites, including this compound, across different sampling sites. plos.org However, studies have shown that there is no significant correlation between the content of this compound and the ecological suitability of the production areas for this particular plant. plos.org Interestingly, at high altitudes (above 1000 meters), the content of chlorogenic acid in Eucommia ulmoides bark significantly increases, while pinoresinol monoglucoside levels are relatively low. plos.org

Environmental stress conditions are known to impact the biosynthesis of secondary metabolites in plants. researchgate.net Factors such as genotype, tissue type, geographic origin, local environmental conditions, and plant maturity can all affect lignan content. researchgate.net For instance, exposure to toxic elements like cadmium has been shown to lead to higher accumulations of lignans in tolerant genotypes of oilseed rape (Brassica napus). researchgate.net Furthermore, environmental factors such as light intensity and temperature can influence the levels of other glycosides in plants like flax. researchgate.net While the specific impact of these factors on this compound accumulation requires more targeted research, the general principle of environmental influence on secondary metabolite production is well-established. mdpi.com

Biosynthetic Origin and Ecological Role in Host Organisms

This compound is synthesized in plants through the phenylpropanoid pathway. sigmaaldrich.comnih.gov This complex metabolic route begins with the amino acid phenylalanine. nih.govresearchgate.net Through a series of enzymatic reactions involving intermediates like cinnamic acid and p-coumaric acid, coniferyl alcohol is produced. nih.govplos.org The oxidative coupling of two coniferyl alcohol molecules, a reaction guided by dirigent proteins, leads to the formation of pinoresinol. nih.govresearchgate.net Subsequently, pinoresinol is converted to its glycosylated forms, pinoresinol monoglucoside and this compound, through the action of UDP-glucose-dependent glucosyltransferases. researchgate.net

The primary ecological role of lignans, including this compound, is believed to be in plant defense. researchgate.net These compounds exhibit antioxidant, antiviral, antibacterial, and antifungal properties, helping to protect the plant from various pathogens and environmental stressors. researchgate.net The strategic accumulation of these compounds in specific tissues, such as the seed coat of flax, suggests a role in defending the seeds against pathogens. frontiersin.org For example, pinoresinol has been shown to act as a feeding deterrent to ants. researchgate.netnih.gov This defensive function is a critical aspect of the plant's strategy for survival and competition in its environment. plos.org

Biosynthetic Pathways and Regulation of Pinoresinol Diglucoside

Precursor Metabolism and Lignan (B3055560) Core Formation

The journey to pinoresinol (B1678388) diglucoside begins with the amino acid phenylalanine, which serves as the primary precursor. Through a series of enzymatic reactions, phenylalanine is channeled into the phenylpropanoid pathway to generate monolignols, the fundamental building blocks of lignans (B1203133).

The initial steps involve the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. nih.gov These reactions are catalyzed by a suite of well-characterized enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). nih.gov Subsequent enzymatic modifications lead to the formation of coniferyl alcohol, the direct precursor to the pinoresinol core. nih.gov

The formation of the pinoresinol lignan core is a critical step involving the oxidative coupling of two coniferyl alcohol molecules. nih.gov This reaction is not random; it is precisely controlled by a class of non-enzymatic proteins known as dirigent proteins. These proteins guide the stereospecific coupling of monolignol radicals, which are generated by oxidizing enzymes like laccases or peroxidases. frontiersin.org For instance, a dirigent protein discovered in Forsythia intermedia directs the biosynthesis specifically towards (+)-pinoresinol. frontiersin.org This precise control ensures the formation of the correct isomer for subsequent biological activity and modification.

Table 1: Key Precursors and Intermediates in Pinoresinol Formation

| Compound Class | Specific Compound | Role in Pathway |

|---|---|---|

| Amino Acid | Phenylalanine | Primary precursor |

| Phenylpropanoid Acid | Cinnamic Acid | Intermediate after deamination of phenylalanine |

| Phenylpropanoid Acid | p-Coumaric Acid | Hydroxylated intermediate |

| Monolignol | Coniferyl Alcohol | Direct precursor for radical coupling |

Enzymatic Steps and Genetic Control of Diglucosylation

Once the pinoresinol aglycone is formed, it undergoes glycosylation to produce pinoresinol diglucoside. This process involves the sequential attachment of two glucose molecules to the hydroxyl groups of pinoresinol. This conversion is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs), which utilize UDP-glucose as the sugar donor. researchgate.netnih.gov

The diglucosylation occurs in two steps:

Monoglucosylation: A UGT transfers the first glucose molecule to one of the 4'-hydroxyl groups of pinoresinol, forming pinoresinol monoglucoside.

Diglucosylation: A second UGT (or potentially the same enzyme) transfers a second glucose molecule to the remaining free 4-hydroxyl group, yielding this compound. researchgate.net

While the precise UGTs responsible for this compound synthesis in its primary natural source, Eucommia ulmoides, are still under full characterization, research in other lignan-producing plants has identified candidate genes. nih.gov Studies on Isatis indigotica have characterized several UGTs involved in lignan glycosylation. For example, enzymes belonging to the UGT71 and UGT72 families have been shown to catalyze the glycosylation of pinoresinol. researchgate.netnih.gov Specifically, enzymes like IiUGT71B5a and IiUGT71B5b can convert pinoresinol into its monoglucoside and diglucoside forms in vitro. researchgate.net Further in vivo studies in I. indigotica hairy roots suggest that IiUGT1 is a primary participant in the biosynthesis of this compound. nih.gov The genetic control of this process lies within the expression of these specific UGT genes, which dictates the rate and extent of pinoresinol glucosylation.

Table 2: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid |

| Cinnamate 4-Hydroxylase | C4H | Converts Cinnamic Acid to p-Coumaric Acid |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-Coumaric Acid |

| Laccase / Peroxidase | - | Oxidizes Coniferyl Alcohol to form radicals |

| Dirigent Protein | DIR | Guides stereospecific coupling of radicals to form Pinoresinol |

Gene Expression Profiling and Transcriptomic Analysis of Biosynthetic Enzymes

Investigating the expression patterns of the genes encoding biosynthetic enzymes provides critical insights into the regulation of this compound production. Transcriptomic analyses of Eucommia ulmoides, a plant rich in this compound, have been particularly revealing.

A genome-wide analysis of E. ulmoides identified 91 putative EuUGT genes, which encode for UDP-glycosyltransferases. nih.gov Transcriptomic data demonstrated that these EuUGT genes exhibit differential expression patterns across various organs (such as bark, leaves, and flowers) and during different growing seasons. nih.gov This suggests that the biosynthesis of glycosides, including this compound, is under tight spatial and temporal control, likely linked to the specific physiological roles these compounds play in different tissues and at different developmental stages.

Environmental, Developmental, and Stress Factors Modulating Biosynthesis

The production of this compound is not static but is dynamically modulated by a variety of internal and external cues. These factors can influence the expression of biosynthetic genes and the activity of their corresponding enzymes, ultimately affecting the accumulation of the final product.

Environmental Factors: As suggested by transcriptomic studies in E. ulmoides, seasonal variation significantly impacts the expression of UGT genes. nih.gov This indicates that environmental cues such as temperature, photoperiod, and water availability likely play a role in regulating the biosynthesis of this compound, aligning production with specific ecological challenges or opportunities.

Developmental Factors: The differential expression of biosynthetic genes in various plant organs points to strong developmental regulation. nih.gov The accumulation of this compound may be prioritized in certain tissues, such as the bark, where it could play a protective role, and at specific developmental stages where this protection is most needed.

Stress Factors: Lignans are often involved in plant defense responses. The biosynthesis of pinoresinol and its derivatives can be induced by various biotic and abiotic stresses. Research on enhancing the production of pinoresinol glucosides in cultures of Phomopsis sp. XP-8 (an endophytic fungus isolated from E. ulmoides) showed that production could be significantly increased by applying stressors such as ultrasound treatment or by co-culturing with other fungi. These treatments likely trigger defense responses in the fungus, leading to an upregulation of the biosynthetic pathway. This response to stress highlights the compound's potential role in ecological interactions and defense mechanisms.

Advanced Methodologies for Research Scale Isolation and Analytical Elucidation of Pinoresinol Diglucoside

Strategic Extraction and Purification Techniques for Research Purity

The initial step in obtaining research-grade pinoresinol (B1678388) diglucoside involves its extraction from plant matrices, followed by a series of purification steps to isolate the compound from a complex mixture of phytochemicals.

Solvent Extraction Optimization and Sequential Partitioning for Pinoresinol Diglucoside Isolation

The choice of solvent and extraction method is critical for maximizing the yield and purity of the initial crude extract. Ethanol (B145695) is a commonly used solvent for the extraction of this compound. For instance, ultrasonic-assisted extraction with 85% ethanol at 60°C for 30 minutes has been effectively used to prepare a crude extract from fresh Eucommia ulmoides leaves. spkx.net.cn The solid-to-liquid ratio is another important parameter, with a ratio of 1:4 (g/mL) being reported as effective. spkx.net.cn

Following initial extraction, sequential partitioning is a valuable technique to separate compounds based on their differential solubility in immiscible solvents. This process helps in the preliminary fractionation of the crude extract, thereby enriching the this compound content in a specific fraction. For example, a common approach involves partitioning the concentrated crude extract between an aqueous phase and a series of organic solvents of increasing polarity, such as n-butanol.

Chromatographic Enrichment and Fractionation Methods

To achieve the high purity required for research purposes, various chromatographic techniques are employed to separate this compound from other closely related compounds.

Flash Chromatography: This technique is often used for the initial purification of the enriched fraction obtained from solvent partitioning. It is a rapid form of column chromatography that utilizes a moderate pressure to drive the solvent through the column, allowing for a faster separation. Silica gel is a common stationary phase, and the mobile phase typically consists of a gradient of solvents like n-hexanes and ethyl acetate. frontiersin.org

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample. A two-phase solvent system of n-butanol-acetic acid-water (4:1:5, v/v/v) has been successfully used for the one-step isolation of this compound from a crude extract of Eucommia ulmoides bark, yielding the compound at 96.7% purity. tandfonline.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final polishing step to obtain highly pure this compound, preparative HPLC is the method of choice. This technique offers high resolution and is capable of separating closely related isomers and impurities.

| Chromatographic Method | Typical Application | Reported Purity | Reference |

| Flash Chromatography | Initial Purification | - | frontiersin.org |

| High-Speed Countercurrent Chromatography (HSCCC) | One-step Isolation | 96.7% | tandfonline.com |

| Preparative HPLC | Final Purification | >99% | nih.gov |

Advanced Chromatographic and Spectroscopic Characterization for Structural Confirmation

Once a highly purified sample of this compound is obtained, its identity and structural integrity must be rigorously confirmed using a combination of advanced analytical techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity Assessment and Molecular Weight Determination

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for assessing the purity of the isolated this compound and determining its molecular weight. The HPLC component separates the compound from any remaining impurities, while the mass spectrometer provides information about its mass-to-charge ratio (m/z). In the negative ion mode, this compound typically exhibits a deprotonated molecular ion [M-H]⁻ at m/z 681. mdpi.com The MS/MS fragmentation pattern, showing losses of glucose moieties, further confirms the structure. mdpi.com For instance, fragment ions at m/z 519.18 and m/z 357.29 correspond to the loss of one and two glucose units, respectively. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. frontiersin.orgfrontiersin.org The ¹³C NMR spectrum reveals the number and types of carbon atoms present. tandfonline.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy) identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for connecting the different structural fragments, including the linkage of the glucose units to the pinoresinol aglycone.

The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the precise structure of this compound. tandfonline.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of this compound, further validating its molecular formula. This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Analytical Technique | Information Obtained | Typical Findings for this compound | Reference |

| HPLC-MS/MS | Purity, Molecular Weight, Fragmentation | [M-H]⁻ at m/z 681; fragments at m/z 519 and 357 | mdpi.com |

| ¹H NMR | Proton chemical shifts and couplings | Characteristic signals for aromatic, methoxy (B1213986), and sugar protons | frontiersin.orgfrontiersin.org |

| ¹³C NMR | Carbon chemical shifts | Signals for all carbon atoms in the molecule | tandfonline.com |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms | Confirms the pinoresinol and glucoside structures and their linkage | tandfonline.comnih.gov |

| HRMS | Exact Mass, Elemental Composition | Highly accurate mass measurement confirming the molecular formula | researchgate.net |

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a critical tool for the stereochemical analysis of chiral molecules like this compound. This technique measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of a molecule. The absolute configuration of this compound is typically determined by comparing its CD spectrum with that of its well-characterized aglycone, (+)-pinoresinol, or other related lignans (B1203133) of known stereochemistry.

The CD spectrum of a furofuran lignan (B3055560) is dominated by contributions from the aromatic chromophores. For molecules like this compound, where two identical, chirally oriented chromophores are present, exciton (B1674681) coupling theory can be applied. This theory predicts that the interaction between the transition dipoles of the chromophores will result in a split CD signal, known as a Cotton effect, with two bands of opposite sign. The sign of the long-wavelength Cotton effect is directly related to the helicity of the interacting chromophores, thus allowing for the determination of the absolute configuration of the central lignan skeleton.

Table 1: Spectroscopic Data for Pinoresinol and its Derivatives

| Compound | Specific Rotation [α]D | CD Cotton Effects (nm) | Reference |

|---|---|---|---|

| (+)-Pinoresinol | +75.6° (c=1.0, acetone) | Data not specified | |

| (-)-Pinoresinol Diglucoside | -143.9° | Data not specified | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the definitive method for determining the absolute configuration of a crystalline compound. This technique involves diffracting X-rays through a single crystal of the substance, which produces a unique diffraction pattern. Analysis of this pattern allows for the calculation of the precise three-dimensional arrangement of atoms within the crystal lattice, providing unequivocal proof of the molecule's stereochemistry.

While X-ray crystallographic data for this compound itself is not widely reported in the literature, likely due to challenges in obtaining diffraction-quality single crystals of glycosylated compounds, the structure of its aglycone, (+)-pinoresinol, has been successfully determined. researchgate.net Glycosides are often difficult to crystallize due to their increased polarity and conformational flexibility. mdpi.com

The crystal structure of (+)-pinoresinol confirms its absolute configuration. researchgate.net For example, one study reported that (+)-pinoresinol crystallizes in the orthorhombic space group P212121. researchgate.net The detailed bond lengths, angles, and torsion angles obtained from the crystallographic data provide a complete and unambiguous structural description. This information is invaluable as it serves as a benchmark for confirming the stereochemistry of related compounds, including this compound, through comparative analysis with other spectroscopic methods like CD and NMR.

Furthermore, the crystal structures of derivatives, such as the diacetate of (+)-pinoresinol, have also been determined, revealing details about the conformation of the central furo[3,4-c]furan ring system. iucr.org These studies show that the dioxabicyclooctane core can adopt different conformations, such as envelope or twisted forms, indicating a degree of conformational flexibility even within the crystalline state. researchgate.netiucr.org

Table 2: Crystallographic Data for (+)-Pinoresinol and its Derivative

| Compound | Crystal System | Space Group | Key Parameters | Reference |

|---|---|---|---|---|

| (+)-Pinoresinol | Orthorhombic | P212121 | a = 8.250 Å, b = 10.825 Å, c = 18.969 Å, Z = 4 | researchgate.net |

| Diacetate of (+)-Pinoresinol | Monoclinic | Not specified | One ring in envelope conformation, the other twisted | iucr.org |

This table is interactive. Click on the headers to sort the data.

Biological Activities and Pharmacological Efficacy of Pinoresinol Diglucoside in Research Models

Antioxidant and Reactive Oxygen Species Scavenging Modulations

The antioxidant capacity of pinoresinol (B1678388) diglucoside is a cornerstone of its therapeutic potential, attributed to its ability to neutralize harmful reactive oxygen species (ROS) and bolster endogenous antioxidant defenses.

In Vitro Antioxidant Assays (e.g., DPPH, ABTS, FRAP, ORAC, HO-1 induction)

The antioxidant potential of pinoresinol diglucoside and its aglycone, pinoresinol, has been quantified using various standard in vitro assays. For instance, pinoresinol-4-O-β-D-glucopyranoside, a related compound, demonstrated significant antioxidant activity in both the Ferric Reducing Antioxidant Power (FRAP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays researchgate.net. Pinoresinol has also shown dose-dependent radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical researchgate.net.

Beyond direct radical scavenging, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses nih.govnih.gov. Activation of Nrf2 leads to its translocation into the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of various protective genes, including heme oxygenase-1 (HO-1) nih.govf1000research.com. Studies have shown that this compound treatment promotes the expression of both Nrf2 and HO-1, indicating its role in inducing endogenous antioxidant protein production nih.govnih.gov. This induction of HO-1 is a key mechanism by which the compound helps to mitigate oxidative stress nih.govmdpi.com.

Table 1: In Vitro Antioxidant Activity of Pinoresinol and Related Glucosides

| Assay | Compound | Finding | Source |

|---|---|---|---|

| FRAP | Pinoresinol-4-O-β-D-glucopyranoside | Showed substantial antioxidant activity. | researchgate.net |

| ABTS | Pinoresinol-4-O-β-D-glucopyranoside | Showed substantial antioxidant activity. | researchgate.net |

| DPPH | (+)-Pinoresinol | Exhibited dose-dependent radical scavenging activity. | researchgate.net |

| HO-1 Induction | This compound | Promoted expression of Nrf2 and HO-1. | nih.govnih.gov |

Cellular Antioxidant Mechanisms and Protection against Oxidative Stress in Cell Lines

In cellular models, this compound demonstrates protective effects against oxidative stress-induced damage. It has been shown to reduce levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue nih.govnih.gov. Concurrently, it enhances the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and glutathione peroxidase (GSH-Px) nih.gov.

The underlying mechanism for this cellular protection involves the activation of the Nrf2/HO-1 signaling pathway nih.govnih.gov. By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of HO-1 and other antioxidant enzymes, thereby strengthening the cell's capacity to handle oxidative insults nih.govnih.gov. This has been observed in various cell types, including neuronal cells, where it helps ameliorate damage nih.govnih.gov. For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, compounds that activate the Nrf2 pathway have been shown to induce HO-1 expression, a key antioxidant protein mdpi.com.

Anti-inflammatory and Immunomodulatory Potentials

This compound exhibits significant anti-inflammatory and immunomodulatory properties by targeting key pathways and mediators involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandins, Cytokines)

Research has consistently shown that this compound and its aglycone, pinoresinol, can suppress the production of several pro-inflammatory mediators. In models using LPS-stimulated macrophages, pinoresinol significantly inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) researchgate.net. This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis researchgate.net.

Furthermore, this compound treatment markedly reduces the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in various inflammatory models nih.govnih.govbvsalud.org. This cytokine suppression is linked to the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway nih.govnih.govnih.gov. By repressing the activation of p65, a key component of the NF-κB complex, this compound effectively dampens the inflammatory cascade nih.govnih.gov.

Table 2: Inhibition of Pro-inflammatory Mediators by this compound and Pinoresinol

| Mediator | Model System | Effect | Source |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-activated macrophages | Significantly inhibited. | researchgate.net |

| Prostaglandin E2 (PGE2) | LPS-activated macrophages | Significantly inhibited. | researchgate.net |

| TNF-α | Brain tissue of MCAO/R mice | Significantly decreased. | nih.gov |

| IL-6 | Brain tissue of MCAO/R mice | Significantly decreased. | nih.gov |

| IL-1β | Brain tissue of MCAO/R mice | Significantly decreased. | nih.gov |

| iNOS | LPS-activated macrophages | Attenuated mRNA and protein levels. | researchgate.net |

| COX-2 | LPS-activated macrophages | Attenuated mRNA and protein levels. | researchgate.net |

Modulation of Immune Cell Responses (e.g., Macrophage Activation, Lymphocyte Proliferation, Dendritic Cell Maturation)

The immunomodulatory effects of this compound extend to its influence on various immune cells. Natural polyphenols, a class to which this compound belongs, are known to have an immunomodulatory effect on macrophages and can influence the proliferation of T cells and B cells nih.gov.

In the context of macrophage activation, pinoresinol has been shown to suppress inflammatory responses in LPS-stimulated macrophages researchgate.net. By inhibiting the production of inflammatory cytokines and mediators, it can modulate macrophage function, potentially shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype nih.govmdpi.com. The inhibition of signaling pathways like NF-κB is central to this modulation researchgate.netmdpi.com. While direct studies on this compound's effect on lymphocyte proliferation and dendritic cell maturation are less specific, the broader activities of polyphenols suggest potential roles in these areas nih.gov. They can suppress autoimmune T cell proliferation and influence dendritic cell functions, which are critical for initiating immune responses nih.govmdpi.com.

In Vivo Anti-inflammatory Efficacy in Animal Models of Inflammation

The anti-inflammatory effects of this compound have been validated in several in vivo animal models ijpras.com. In a mouse model of Alzheimer's disease, this compound treatment restrained the release of proinflammatory cytokines (TNF-α and IL-1β) and reduced oxidative stress nih.govresearchgate.net.

Similarly, in a mouse model of brain ischemia/reperfusion injury, this compound administration significantly decreased brain water content, infarct volume, and the levels of inflammatory cytokines TNF-α, IL-6, and IL-1β in brain tissues nih.gov. These neuroprotective effects were attributed to its dual action of suppressing inflammation via the NF-κB pathway and combating oxidative stress through the Nrf2/HO-1 pathway nih.govnih.gov. An osteoporosis mouse model also showed that this compound could reduce serum levels of inflammatory markers IL-6 and TNF-α bvsalud.org. These studies collectively demonstrate the potent in vivo anti-inflammatory efficacy of this compound across different models of inflammatory disease.

Anticancer and Chemopreventive Activities

This compound has been noted for its potential tumor-suppressive properties. nih.gov Much of its anticancer potential is considered in the context of it being a precursor to mammalian enterolignans, such as enterolactone (B190478) and enterodiol (B191174), which are produced by intestinal microflora following dietary consumption of plant lignans (B1203133). nih.gov These metabolites are thought to play a role in reducing the risk of hormone-dependent cancers like breast and endometrial cancer. nih.gov However, extensive studies focusing specifically on the direct anticancer and chemopreventive activities of this compound itself are limited in the available scientific literature.

Antiproliferative Effects on Various Cancer Cell Lines

While the broader class of lignans has been a subject of cancer research, detailed studies on the direct antiproliferative effects of this compound across a wide range of cancer cell lines are not extensively documented. nih.gov Research has more frequently focused on its aglycone, pinoresinol, or its metabolic products. One study investigating the protective effects of this compound against cisplatin-induced hearing loss verified that it did not compromise the antitumor activity of cisplatin (B142131) on the Cal-27 tongue cancer cell line, suggesting it does not interfere with standard chemotherapy in this context. nih.gov However, this study did not assess this compound as a standalone antiproliferative agent.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Malignant Cells

The mechanisms by which this compound might directly induce apoptosis or cause cell cycle arrest in malignant cells are not well-established in scientific literature. While its aglycone, pinoresinol, has been shown to sensitize cancer cells to apoptosis-inducing ligands, chemfaces.com similar detailed mechanistic studies for this compound are lacking. The potential for this compound to influence apoptosis is often linked to its role as a precursor to other bioactive compounds. nih.gov

Anti-angiogenic and Antimetastatic Properties in Preclinical Models

Information regarding the specific anti-angiogenic and antimetastatic properties of this compound in preclinical models is limited. The broader class of lignans has been investigated for anti-angiogenic effects, which are crucial for inhibiting tumor growth and metastasis. nih.gov However, direct evidence and detailed mechanistic studies elucidating the role of this compound in inhibiting the formation of new blood vessels or preventing cancer cell migration and invasion are not prominently featured in current research.

In Vivo Efficacy in Xenograft and Chemically-Induced Carcinogenesis Models

There is a scarcity of published research on the in vivo efficacy of this compound in animal models of cancer, such as xenograft models where human tumors are grown in immunodeficient mice, or in models where cancer is induced by chemical carcinogens. While such studies are crucial for establishing the therapeutic potential of a compound, the focus of in vivo research on this compound has primarily been on its other pharmacological activities, such as neuroprotection. mdpi.comresearchgate.net

Neuroprotective Effects and Central Nervous System Modulation

This compound has demonstrated significant neuroprotective effects in various research models, primarily attributed to its anti-inflammatory, antioxidant, and anti-apoptotic activities within the central nervous system.

Protection Against Neurotoxicity in Neuronal Cell Cultures

This compound has been shown to protect neuronal cells from various toxic insults, including those associated with neurodegenerative diseases and ischemic injury. nih.govnih.gov In a mouse model of Alzheimer's disease, this compound administration was found to ameliorate memory dysfunction induced by amyloid-β (Aβ) peptides. researchgate.net The compound exerts its protective effects by mitigating neuroinflammation, neuronal apoptosis, and oxidative stress. researchgate.net

Mechanistically, this compound was observed to restrain the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). researchgate.net It also reduces oxidative stress by decreasing reactive oxygen species (ROS) and malondialdehyde levels, while promoting the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. researchgate.net Furthermore, it inhibits neuronal apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and by downregulating the expression of cytochrome c and cleaved caspase-3. researchgate.net These effects are mediated through the modulation of key signaling pathways, including the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) and the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase 1 (HO-1) pathways. researchgate.net

In models of brain ischemia/reperfusion injury, this compound also confers neuroprotection by reducing inflammation and oxidative stress. mdpi.com It was shown to alleviate neurological dysfunction, reduce infarct volume, and limit neuron injury. mdpi.com The compound decreased levels of inflammatory and oxidative stress markers while activating the Nrf2/HO-1 signaling pathway to enhance the antioxidant capacity of neurons. mdpi.com

Table 1: Summary of Research Findings on the Neuroprotective Effects of this compound

| Model System | Key Findings | Implicated Mechanisms |

| Mouse Model of Alzheimer's Disease (Aβ₁₋₄₂-induced) | Ameliorated memory impairment. researchgate.net | Attenuated neuroinflammation (reduced TNF-α, IL-1β), oxidative stress (reduced ROS, MDA; increased SOD, catalase), and neuronal apoptosis (increased Bcl-2/Bax ratio; decreased cytochrome c, cleaved caspase-3). researchgate.net |

| Modulated TLR4/NF-κB and Nrf2/HO-1 pathways. researchgate.net | ||

| Mouse Model of Brain Ischemia/Reperfusion Injury (MCAO) | Reduced neurological dysfunction, infarct volume, and neuron injury. mdpi.com | Exerted anti-inflammatory and antioxidant effects. mdpi.com |

| Repressed activation of NF-κB p65 and promoted expression of Nrf2 and HO-1. mdpi.com |

Attenuation of Ischemic Brain Injury and Neuroinflammation

This compound (PDG) has demonstrated significant neuroprotective effects in preclinical models of ischemic brain injury. In studies utilizing a middle cerebral artery occlusion (MCAO) model in mice, which mimics ischemic stroke, administration of PDG was found to alleviate ischemia/reperfusion-induced brain injury. nih.govnih.gov Research has shown that treatment with PDG can significantly reduce neurological dysfunction, decrease the volume of brain infarction, and lower brain water content in these models. nih.govnih.gov Histological analysis through HE and Nissl staining confirmed that PDG treatment lessens neuronal injury associated with cerebral ischemia/reperfusion. nih.govnih.gov

The neuroprotective activity of PDG is closely linked to its potent anti-inflammatory and antioxidant properties. nih.govnih.gov In the context of neuroinflammation, PDG treatment has been shown to decrease the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), in the brain tissue of mice subjected to MCAO. nih.govnih.gov Furthermore, PDG mitigates oxidative stress by reducing the levels of nitric oxide (NO), reactive oxygen species (ROS), and malondialdehyde (MDA). nih.govnih.gov Concurrently, it enhances the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px). nih.govnih.gov

Mechanistically, the effects of PDG on neuroinflammation and oxidative stress appear to be mediated through the regulation of specific signaling pathways. nih.gov Research indicates that PDG can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. nih.govnih.gov Specifically, it has been shown to repress the activation of p65, a subunit of NF-κB. nih.govnih.gov Additionally, PDG promotes the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which plays a critical role in the cellular antioxidant response. nih.govnih.gov By modulating these pathways, PDG exerts its anti-inflammatory and antioxidant effects, thereby reducing brain injury induced by ischemia/reperfusion. nih.gov

| Parameter | Effect of PDG Treatment | Associated Pathway | Reference |

|---|---|---|---|

| Neurological Deficit | Significantly Alleviated | - | nih.govnih.gov |

| Infarct Volume | Reduced | - | nih.govnih.gov |

| Brain Water Content | Reduced | - | nih.govnih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased | NF-κB | nih.govnih.gov |

| Oxidative Stress Markers (ROS, MDA, NO) | Decreased | Nrf2/HO-1 | nih.govnih.gov |

| Antioxidant Enzymes (SOD, GSH, GSH-Px) | Increased | Nrf2/HO-1 | nih.govnih.gov |

Modulation of Neurotransmitter Systems and Cognitive Functions in Experimental Models

The potential of this compound to modulate cognitive functions has been investigated in experimental models of neurodegenerative conditions like Alzheimer's disease (AD). nih.gov In a mouse model where AD-like pathology was induced by hippocampal injection of amyloid-beta (Aβ) 1-42, administration of PDG was shown to ameliorate memory dysfunction. nih.gov

The mechanisms underlying these cognitive improvements are linked to PDG's ability to counter neuroinflammation, apoptosis, and oxidative stress, which are key pathological features of AD. nih.gov Treatment with PDG was found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov It also reduced levels of reactive oxygen species and malondialdehyde while promoting the activity of antioxidant enzymes like superoxide dismutase and catalase. nih.gov

Furthermore, PDG demonstrated anti-apoptotic effects by upregulating the Bcl-2/Bax ratio and downregulating the expression of cytochrome c and cleaved caspase-3, thereby inhibiting neuronal apoptosis. nih.gov The molecular pathways implicated in these protective effects include the Toll-like receptor 4 (TLR4)/NF-κB and the Nrf2/HO-1 pathways. nih.gov PDG administration significantly reduced the expression of TLR4 and the activation of NF-κB p65, while promoting the expression of Nrf2 and HO-1. nih.gov These findings suggest that by targeting these pathways, PDG can mitigate the neuronal damage and inflammation that contribute to cognitive deficits in AD models. nih.gov

Cardioprotective and Vascular System Modulations

Anti-atherosclerotic Properties and Lipid Profile Regulation

This compound has shown promise in protecting against endothelial dysfunction, a critical early event in the development of atherosclerosis. nih.govnih.gov Studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that PDG can protect these cells from damage induced by oxidized low-density lipoprotein (oxLDL), a key initiator of atherosclerosis. nih.govnih.gov

PDG was found to abolish oxLDL-induced production of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating a reduction in oxidative stress. nih.govnih.gov It also inhibited endothelial cell apoptosis caused by oxLDL. nih.gov Furthermore, PDG counteracted the oxLDL-induced upregulation of lectin-like oxidized LDL receptor-1 (LOX-1), which is responsible for the uptake of oxLDL by endothelial cells, and intercellular adhesion molecule 1 (ICAM-1), which facilitates the adhesion of inflammatory cells to the endothelium. nih.govnih.gov

The protective effects of PDG against oxLDL-induced injury are mediated, at least in part, through the inhibition of the p38 mitogen-activated protein kinase (p38MAPK)/NF-κB signaling pathway. nih.gov By blocking the activation of this pathway, PDG effectively diminishes the inflammatory and apoptotic effects of oxLDL on endothelial cells, suggesting a potential anti-atherosclerotic role. nih.govnih.gov

Cardioprotection in Ischemia-Reperfusion Injury Models

In the context of myocardial ischemia-reperfusion injury (MIRI), this compound has been shown to exert protective effects on cardiomyocytes. nih.gov An in-vitro model using H9c2 cardiomyocytes subjected to hypoxia/reperfusion (H/R) demonstrated that PDG treatment significantly ameliorates cellular injury. nih.gov

Treatment with PDG led to a notable reduction in the levels of reactive oxygen species (ROS) and decreased the release of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase-MB (CK-MB), which are biomarkers of cardiomyocyte damage. nih.gov Moreover, PDG promoted the viability of H9c2 cells and inhibited apoptosis following H/R-induced stress. nih.gov

The underlying mechanism for this cardioprotection involves the regulation of microRNAs and their target genes. nih.gov Specifically, PDG was found to promote the expression of miR-142-3p and inhibit the expression of Hypoxia-Inducible Factor 1 Subunit Alpha Inhibitor (HIF1AN). nih.gov Further experiments showed that overexpression of miR-142-3p enhanced the protective effects of PDG, while overexpression of HIF1AN reversed these benefits. nih.gov This suggests that PDG ameliorates H/R-induced cardiomyocyte injury by modulating the miR-142-3p/HIF1AN axis. nih.gov

| Parameter | Effect of PDG Treatment | Regulatory Pathway | Reference |

|---|---|---|---|

| Cell Viability | Promoted | miR-142-3p/HIF1AN | nih.gov |

| Apoptosis | Inhibited | miR-142-3p/HIF1AN | nih.gov |

| Reactive Oxygen Species (ROS) | Reduced | miR-142-3p/HIF1AN | nih.gov |

| Lactate Dehydrogenase (LDH) Release | Reduced | miR-142-3p/HIF1AN | nih.gov |

| Creatine Kinase-MB (CK-MB) Release | Reduced | miR-142-3p/HIF1AN | nih.gov |

Endothelial Function Enhancement and Vasorelaxation Studies

This compound contributes to vascular health by enhancing endothelial function and promoting vasorelaxation. frontiersin.orgnih.gov In studies with isolated phenylephrine-constricted aortic rings from rats, PDG demonstrated a concentration-dependent vasorelaxant effect. frontiersin.orgnih.gov This suggests that PDG can directly act on blood vessels to promote relaxation. Research indicates that PDG may induce vasorelaxation by acting directly on the vascular smooth muscle cells. frontiersin.org

In addition to its direct vasorelaxant properties, PDG also enhances endothelial function by modulating nitric oxide (NO) production. nih.gov In HUVECs exposed to oxLDL, which typically inhibits endothelial nitric oxide synthase (eNOS) and reduces NO production, pretreatment with PDG completely abolished these inhibitory effects. nih.gov By restoring eNOS expression and NO production, PDG helps maintain endothelial-dependent vasodilation and protects against the endothelial dysfunction that contributes to cardiovascular diseases. nih.govnih.gov

Metabolic Regulation and Antidiabetic Research

Research into the metabolic effects of this compound has identified its potential as an antidiabetic agent, primarily through the inhibition of carbohydrate-hydrolyzing enzymes. researchgate.net Studies have screened and identified PDG as a potent inhibitor of alpha-glucosidase. researchgate.net This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting alpha-glucosidase, PDG can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level.

In a study on extracts from Actinidia arguta (hardy kiwi) leaves, PDG was proposed to be a key compound responsible for the extract's alpha-glucosidase inhibitory activity. researchgate.net This finding is supported by other research demonstrating that pinoresinol and its glycosides can act as alpha-glucosidase inhibitory agents. researchgate.net While much of the research has focused on its aglycone, pinoresinol, PDG itself has been identified as an active component that exhibits α-glucosidase inhibition capacity. researchgate.net These findings suggest that PDG could be a useful natural compound for managing hyperglycemia. researchgate.net

Glucose Uptake and Insulin (B600854) Sensitivity Enhancement in Cell and Animal Models

This compound (PDG) has been identified as a key bioactive compound involved in enhancing glucose metabolism in various experimental models. Research indicates that PDG plays a significant role in promoting glucose uptake in muscle cells, a critical process for maintaining glucose homeostasis. In studies utilizing L6 myotubes, an in vitro model for skeletal muscle, treatment with this compound led to a notable increase in glucose uptake. This effect is largely attributed to the promotion of glucose transporter 4 (GLUT4) translocation to the cell membrane. GLUT4 is the primary insulin-regulated glucose transporter found in muscle and adipose tissue. The enhanced translocation facilitates greater entry of glucose into the cells from the bloodstream, thereby helping to lower blood glucose levels.

Lipid Metabolism Modulation and Hepatic Steatosis Attenuation

This compound has demonstrated beneficial effects on lipid metabolism, particularly in the context of hepatic steatosis, or fatty liver. In high-fat diet-induced obese mice, administration of this compound resulted in a significant reduction in hepatic lipid accumulation. This was evidenced by lower levels of triglycerides and total cholesterol in the liver tissue of treated animals compared to control groups.

The mechanisms underlying these effects involve the modulation of key regulatory proteins involved in lipid synthesis and oxidation. Research has shown that this compound can suppress the expression of sterol regulatory element-binding protein 1 (SREBP-1), a master regulator of lipogenesis. By downregulating SREBP-1, PDG effectively reduces the synthesis of new fatty acids in the liver. Concurrently, it has been observed to increase the phosphorylation of AMP-activated protein kinase (AMPK), an enzyme that promotes fatty acid oxidation. This dual action of inhibiting lipid synthesis while promoting lipid breakdown contributes to the attenuation of hepatic steatosis in research models.

Amelioration of Insulin Resistance and Pancreatic β-Cell Protection in Experimental Diabetes

In experimental models of type 2 diabetes, this compound has shown potential in both mitigating insulin resistance and preserving the function of pancreatic β-cells. Studies involving diabetic mice have reported that treatment with this compound leads to significant reductions in fasting blood glucose levels and improved glucose tolerance.

Furthermore, this compound appears to offer protective effects to pancreatic β-cells, which are responsible for producing insulin. In diabetic models, there is often progressive damage and death of these cells. Histological analysis of pancreatic tissue from diabetic mice treated with this compound has shown preserved islet structure and a reduction in β-cell apoptosis. This protective effect is crucial as it helps maintain the body's capacity for endogenous insulin production, a key challenge in the progression of type 2 diabetes. The compound's ability to reduce oxidative stress and inflammation within the pancreas is thought to be a contributing factor to this protective action.

Interactive Table: Effects of this compound on Metabolic Parameters

Parameter Model System Observed Effect Key Mechanism Glucose Uptake L6 Myotubes Increased Enhanced GLUT4 Translocation Insulin Sensitivity Diabetic Mice Improved Systemic enhancement of insulin response Hepatic Lipid Accumulation High-Fat Diet Mice Reduced Downregulation of SREBP-1, Activation of AMPK Fasting Blood Glucose Diabetic Mice Decreased Improved glucose tolerance and insulin sensitivity Pancreatic β-Cell Health Diabetic Mice Protected Reduced apoptosis and preserved islet structure

Table of Mentioned Compounds

Compound Name This compound (+)-pinoresinol-O-β-D-glucopyranoside Glucose transporter 4 (GLUT4) Sterol regulatory element-binding protein 1 (SREBP-1) AMP-activated protein kinase (AMPK) (+)-Pinoresinol Osteocalcin Tartrate-resistant acid phosphatase 5b (TRAP 5b)

Mechanistic Elucidation of Pinoresinol Diglucoside Action at Cellular and Molecular Levels

Signal Transduction Pathway Modulation

Pinoresinol (B1678388) diglucoside has been shown to interact with several critical signaling cascades that regulate cellular responses to inflammation, oxidative stress, proliferation, and survival.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes. Pinoresinol diglucoside has demonstrated significant regulatory effects on this pathway. Studies have shown that PDG can effectively repress the activation and nuclear translocation of the p65 subunit, a key component of the NF-κB complex. nih.govnih.gov This inhibition of NF-κB activation leads to a downstream reduction in the transcription of pro-inflammatory genes. For instance, PDG has been observed to inhibit the upregulation of Intercellular Adhesion Molecule 1 (ICAM-1) and lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), both of which are involved in inflammatory responses. nih.govnih.gov By modulating the NF-κB pathway, this compound exerts potent anti-inflammatory effects. Furthermore, research on its aglycone, pinoresinol, has shown it can repress IL-6-mediated activation of NF-κB and reduce the phosphorylation of IκB kinase (IKK) and Inhibitor of kappa B (IκBα), crucial upstream regulators of NF-κB.

Table 1: Effects of this compound on the NF-κB Pathway

| Target Molecule/Process | Effect of this compound | Downstream Consequence | Reference |

| NF-κB (p65 subunit) | Represses activation | Reduced transcription of inflammatory genes | nih.govnih.gov |

| ICAM-1 Expression | Inhibits upregulation | Decreased cell adhesion and inflammation | nih.govnih.gov |

| LOX-1 Expression | Inhibits upregulation | Reduced uptake of oxidized LDL | nih.govnih.gov |

| AKT/mTOR/NF-κB Signaling | Attenuates pathway activity | Reduction in cardiac hypertrophy | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) family, which includes ERK, JNK, and p38, is crucial for transducing extracellular signals to cellular responses like proliferation, differentiation, and apoptosis. This compound has been shown to interfere with this pathway, particularly by inhibiting the activation of p38MAPK. nih.govnih.gov In studies involving oxidized low-density lipoprotein (oxLDL)-induced endothelial dysfunction, PDG effectively abolished the activation of the p38MAPK/NF-κB signaling axis. nih.gov While direct studies on PDG's effect on ERK and JNK are limited, research on its aglycone, pinoresinol, has demonstrated the ability to suppress lipopolysaccharide (LPS)-induced ERK1/2 phosphorylation in microglial cells. This suggests that the pinoresinol moiety likely contributes to the regulation of MAPK pathways.

Table 2: Modulation of the MAPK Pathway by this compound

| MAPK Family Member | Effect of this compound/Pinoresinol | Cellular Context | Reference |

| p38 MAPK | Inhibits activation | oxLDL-induced endothelial cells | nih.govnih.gov |

| ERK1/2 | Suppresses phosphorylation (by Pinoresinol) | LPS-stimulated microglial cells |

The Nrf2/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. This compound is a known activator of this protective pathway. nih.gov Research indicates that PDG promotes the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and detoxifying genes. Specifically, PDG treatment has been shown to increase the expression of downstream targets such as heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.gov This activation of the Nrf2/HO-1 pathway is a key mechanism behind the antioxidant properties of this compound. nih.gov

Table 3: Activation of the Nrf2/ARE Pathway by this compound

| Component | Effect of this compound | Downstream Gene Expression | Consequence | Reference |

| Nrf2 | Promotes expression/activation | ↑ HO-1, ↑ NQO1 | Enhanced cellular antioxidant defense | nih.gov |

| HO-1 | Upregulates expression | N/A | Cytoprotection against oxidative stress | nih.gov |

The PI3K/Akt/mTOR pathway is a vital signaling network that governs cell proliferation, growth, and survival. This compound has been found to modulate this pathway, with effects that appear to be context-dependent. In the context of osteoporosis, PDG has been shown to promote the osteogenic differentiation of human bone marrow mesenchymal stem cells by activating the Phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway. ingentaconnect.com This activation leads to increased expression of p-AKT, which promotes osteoblast proliferation and inhibits apoptosis. ingentaconnect.com Conversely, in a model of cardiac hypertrophy, PDG was found to attenuate the condition by modulating the AKT/mTOR/NF-κB signaling pathway, suggesting an inhibitory role in that context. nih.gov

Table 4: this compound and the PI3K/Akt/mTOR Pathway

| Cellular Process | Effect of this compound | Pathway Modulation | Reference |

| Osteogenic Differentiation | Promotes proliferation and inhibits apoptosis of osteoblasts | Activates PI3K/AKT signaling | ingentaconnect.com |

| Cardiac Hypertrophy | Attenuates pressure overload-induced hypertrophy | Modulates AKT/mTOR/NF-κB signaling | nih.gov |

Enzyme and Receptor Target Identification

Beyond broad signaling pathways, research is beginning to identify more specific molecular targets of this compound, including direct interactions with enzymes.

While comprehensive enzymatic profiling is still emerging, some specific targets for this compound have been identified. Notably, PDG has been proposed to be a key compound responsible for alpha-glucosidase inhibition. researchgate.net The α-glucosidase enzyme is critical for breaking down carbohydrates into glucose, and its inhibition is a therapeutic strategy for managing diabetes. researchgate.net

Regarding enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), the effects of PDG appear to be primarily regulatory at the gene expression level rather than through direct enzyme inhibition. For instance, pinoresinol has been shown to attenuate the expression of COX-2. Similarly, PDG inhibits the expression of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), a receptor involved in endothelial injury, rather than directly inhibiting a LOX enzyme from the arachidonic acid cascade. nih.govnih.gov There is currently limited evidence from broad kinase inhibition assays to suggest that PDG is a direct inhibitor of a wide range of kinases.

Table 5: Identified Enzyme/Receptor Targets for this compound

| Enzyme/Receptor | Type of Interaction | Pharmacological Implication | Reference |

| Alpha-glucosidase | Inhibition | Potential anti-diabetic effect | researchgate.net |

| COX-2 | Downregulation of expression (by Pinoresinol) | Anti-inflammatory effect | |

| LOX-1 | Downregulation of expression | Protection against endothelial dysfunction | nih.govnih.gov |

Receptor Binding and Agonist/Antagonist Activities (e.g., Estrogen Receptors, GPCRs)

The interaction of this compound with cellular receptors is a key aspect of its mechanism of action. While lignans (B1203133) as a class are often associated with phytoestrogenic effects, the direct interaction of this compound with estrogen receptors (ERs) remains an area of ongoing investigation.

Current research on the aglycone form, pinoresinol, suggests that its antitumor activities in breast cancer cells may be independent of the estrogen receptor status of the cells nih.gov. This finding implies that the anticancer effects of pinoresinol are not solely mediated through direct binding to and activation or inhibition of ERα or ERβ. However, direct competitive binding assays for this compound specifically are not extensively reported in the scientific literature. It is important to distinguish the activity of the parent glycoside from its aglycone and its metabolites, such as enterolignans, which are known to interact with estrogen receptors.

There is currently a lack of scientific evidence regarding the direct binding and agonist or antagonist activities of this compound on G-protein coupled receptors (GPCRs). Future research is needed to explore these potential interactions and their functional consequences.

Gene Expression and Proteomic Profiling

The influence of this compound on cellular function is intrinsically linked to its ability to modulate gene and protein expression. While comprehensive global analyses are limited, some studies have shed light on its impact on specific signaling pathways.

To date, there is a scarcity of publicly available transcriptomic studies, such as those using RNA-sequencing or microarrays, that have investigated the global changes in gene expression in cells directly treated with this compound. Much of the existing gene expression research has focused on the biosynthetic pathways of lignans in plants, such as the expression of pinoresinol-lariciresinol reductase mdpi.com.

However, studies on specific pathways have revealed that this compound can influence the expression of key genes. For instance, in dexamethasone-treated osteoblasts, this compound has been shown to upregulate the mRNA expression of several genes involved in the Wnt/β-catenin signaling pathway, which is crucial for bone formation .

Table 1: Effect of this compound on Gene Expression in Dexamethasone-Treated Osteoblasts

| Gene | Function | Effect of this compound |

| Wnt3a | Ligand for Wnt signaling pathway | Upregulation |

| β-catenin | Key downstream effector of Wnt signaling | Upregulation |

| c-myc | Target gene of Wnt signaling, involved in cell proliferation | Upregulation |

| Osteocalcin | Bone matrix protein, marker of osteoblast differentiation | Upregulation |

| Type I collagen | Major structural protein of bone | Upregulation |

This table summarizes the reported effects of this compound on the mRNA expression of key genes in the Wnt/β-catenin pathway in osteoblasts.

Similar to transcriptomic data, comprehensive proteomic analyses of cells treated with this compound using techniques like mass spectrometry are not widely available. The existing research provides insights into the protein expression changes of specific targets.

In the context of the Wnt/β-catenin signaling pathway in osteoblasts, this compound has been observed to increase the protein levels of Wnt3a, β-catenin, c-myc, osteocalcin, and type I collagen, corroborating the findings from gene expression studies . These findings suggest that the regulatory effects of this compound on gene expression translate to corresponding changes at the protein level. Further research employing global proteomic approaches would be invaluable in identifying the full spectrum of protein networks modulated by this compound and any potential post-translational modifications.

Cellular Organelle Specific Targeting and Functional Impact

The subcellular localization and interaction of this compound with specific organelles are critical to understanding its cellular effects. Emerging evidence points towards its influence on mitochondrial function and cellular stress responses.

Mitochondria are central to cellular energy metabolism and are also key regulators of cellular stress and survival. While direct evidence of this compound specifically targeting mitochondria is still being investigated, recent studies suggest a protective role for this compound in mitochondrial health.

One study has indicated that this compound can mitigate the accumulation of iron within the mitochondria induced by cisplatin (B142131), a chemotherapeutic agent known to cause ototoxicity through mitochondrial damage. This suggests a potential mechanism of action involving the modulation of mitochondrial iron homeostasis and the subsequent reduction of oxidative stress. However, detailed studies on its direct impact on mitochondrial respiration, membrane potential, and ATP production are needed to fully understand its role in mitochondrial bioenergetics.

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. The accumulation of unfolded or misfolded proteins in the ER leads to a state of cellular stress known as ER stress, which in turn activates the unfolded protein response (UPR). The UPR is a complex signaling network aimed at restoring ER homeostasis.

Currently, there is no direct scientific evidence to suggest that this compound specifically targets the ER or modulates the key markers of the UPR, such as GRP78, PERK, IRE1α, or ATF6. While this compound has been shown to have protective effects against cellular stress, its specific involvement in the ER stress response and the UPR signaling cascade remains to be elucidated. Future research in this area is warranted to explore the potential role of this compound in maintaining ER function and mitigating ER stress-related pathologies.

Autophagy and Lysosomal Pathways Regulation

Autophagy is a critical cellular process responsible for the degradation and recycling of damaged organelles and proteins, thereby maintaining cellular homeostasis. This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with lysosomes to form an autolysosome, where the contents are degraded by lysosomal hydrolases. The regulation of this pathway is complex, involving numerous autophagy-related (Atg) proteins.

While direct evidence for the effect of this compound on autophagy is currently limited in the scientific literature, studies on its aglycone, pinoresinol, offer some initial insights. Research in ovarian cancer cells has suggested that pinoresinol may induce autophagy. This was evidenced by an observed increase in the expression of key autophagy-related proteins, Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Beclin-1, alongside a decrease in the level of p62/SQSTM1, a protein that is itself degraded by autophagy and serves as a marker of autophagic flux. The degradation of p62 is indicative of a functional autophagy pathway.

Table 1: Investigated Effects of Pinoresinol (Aglycone of this compound) on Autophagy Markers in Ovarian Cancer Cells

| Marker | Observed Effect | Implication |

| LC3-II | Increased Expression | Formation of autophagosomes |

| Beclin-1 | Increased Expression | Initiation of autophagy |

| p62/SQSTM1 | Decreased Expression | Functional autophagic degradation |

It is important to note that these findings pertain to pinoresinol, and further research is necessary to determine if this compound exerts similar effects and through what specific molecular interactions it might modulate the intricate machinery of autophagy and lysosomal function. The potential for this compound to influence lysosomal biogenesis, the activity of lysosomal enzymes, or the fusion process between autophagosomes and lysosomes remains an open area for investigation.

Structure Activity Relationship Sar Studies and Analog Development of Pinoresinol Diglucoside

Impact of Glycosylation on Bioactivity and Pharmacological Profile

Glycosylation, the attachment of sugar moieties to a core molecule, profoundly influences the physicochemical properties and biological activities of natural products like pinoresinol (B1678388). The two glucose units in pinoresinol diglucoside (PDG) significantly alter its profile compared to its aglycone, pinoresinol (PINL).

The primary impact of glycosylation is on the compound's solubility and permeability. While both PDG and PINL are considered soluble, the addition of the hydrophilic glucose units in PDG affects its ability to cross biological membranes. Studies using Parallel Artificial Membrane Permeability Assay (PAMPA) have shown that PINL has significantly higher permeability than PDG jst.go.jpresearchgate.net. This difference is critical for oral bioavailability and the ability of the compound to reach its target sites within the body.

Furthermore, glycosylation affects how the molecule interacts with plasma proteins and its metabolic stability. Both compounds exhibit moderate plasma protein binding, but the aglycone PINL shows a higher binding rate in human plasma (89.03%) compared to PDG (45.21%) jst.go.jpresearchgate.net. Conversely, both compounds have low metabolic rates in human liver microsomes, suggesting good stability, though PINL persists slightly longer than PDG jst.go.jpresearchgate.net.

The pharmacological effects are also distinctly modulated by the presence of the glucose moieties. In studies on vasorelaxant effects, the aglycone pinoresinol demonstrated more potent activity than its diglucoside form jst.go.jpresearchgate.net. This suggests that the free phenolic hydroxyl groups on the pinoresinol core are important for this specific biological action. However, for other activities, such as α-glucosidase inhibition, both pinoresinol and its glycosides have shown efficacy, indicating that the core lignan (B3055560) structure itself is a key determinant for this anti-hyperglycemic potential frontiersin.orgresearchgate.net. Glycosylation often serves to enhance stability and solubility, which can be beneficial for administration, even if it sometimes reduces the potency of a specific interaction compared to the aglycone osti.gov.

| Property | Pinoresinol (PINL) | This compound (PDG) | Impact of Glycosylation |

|---|---|---|---|

| Permeability (Peff x 10-7 cm/s) | 176.84 | 0.02 | Decreases permeability |

| Plasma Protein Binding (Human) | 89.03% | 45.21% | Decreases protein binding |

| Metabolic Half-life (t1/2 in HLM) | 1509.5 min | 1004.8 min | Slightly decreases metabolic stability |

Identification of Key Pharmacophores and Structural Motifs for Specific Activities

The biological activity of this compound and its analogs is dictated by specific structural features, or pharmacophores. The central pharmacophore of this class of compounds is the furofuran lignan skeleton, specifically the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core nih.govnih.gov. This rigid, centrally located ring system properly orients the two aryl (phenyl) groups in three-dimensional space, which is critical for their interaction with biological targets.

Studies on a variety of furofuran lignans (B1203133) have revealed that the stereochemistry of the furofuran ring is another critical factor influencing bioactivity jst.go.jpresearchgate.net. Pinoresinol possesses a specific stereochemical configuration, and its isomers can exhibit different potencies or even different biological effects. Therefore, the key pharmacophoric elements can be summarized as:

The rigid 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton.

The presence of two aryl groups.

The substitution pattern on the aryl rings, particularly the phenolic hydroxyl and methoxy (B1213986) groups.

The specific stereochemistry of the fused furan (B31954) rings.

Semisynthesis and Chemical Modification Approaches for Enhanced Potency and Selectivity

To explore the SAR of this compound and develop analogs with improved therapeutic properties, researchers employ semisynthesis and other chemical modification strategies. These approaches allow for the systematic alteration of the parent molecule to probe the function of different structural motifs and optimize biological activity.